

Umi-77: A Dual Modulator of Mitochondrial Apoptosis and Mitophagy

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Compound of Interest

Compound Name: Umi-77

Cat. No.: B15581311

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Umi-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key member of the Bcl-2 family. Initially developed as a pro-apoptotic agent for cancer therapy, recent studies have unveiled a novel, dose-dependent function of **Umi-77** in inducing mitophagy, the selective autophagic removal of damaged mitochondria. This dual functionality positions **Umi-77** as a significant research tool and a potential therapeutic agent for a range of pathologies, from cancer to neurodegenerative diseases and renal fibrosis. This guide provides an in-depth overview of **Umi-77**'s impact on mitochondrial function, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction

Mitochondria are central to cellular life and death, governing not only energy production but also the intrinsic apoptotic pathway. The Bcl-2 family of proteins, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members, are critical regulators of mitochondrial integrity. Mcl-1 is frequently overexpressed in various cancers, where it sequesters pro-apoptotic proteins, preventing the mitochondrial outer membrane permeabilization (MOMP) that precedes caspase activation and cell death. **Umi-77** was designed as a BH3 mimetic to specifically bind to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic partners and triggering apoptosis.[1][2]

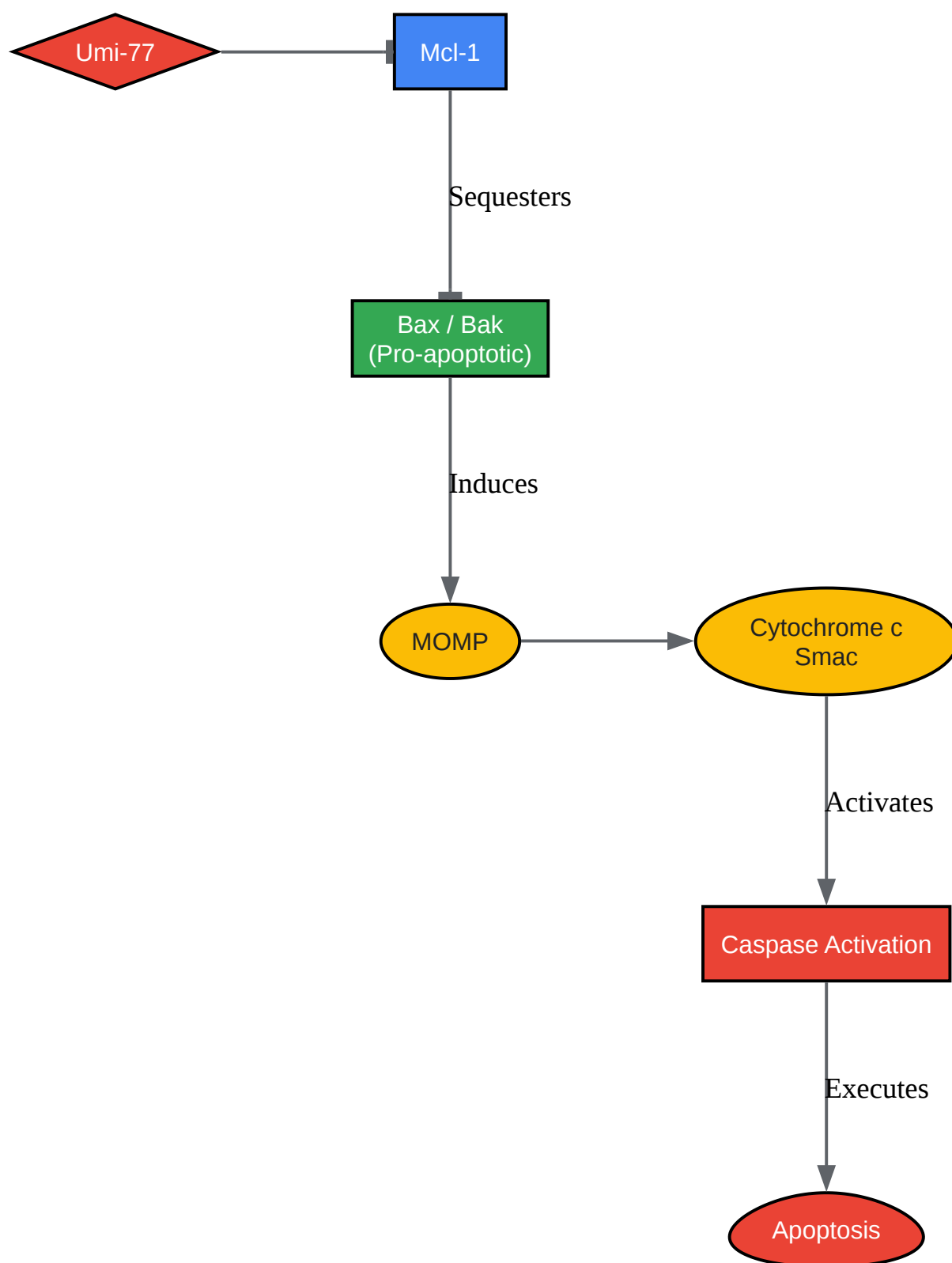
More recently, a fascinating dimension of **Umi-77**'s activity has been uncovered: at sub-lethal concentrations, it can induce mitophagy without causing widespread mitochondrial damage or apoptosis.[3][4] This function is also mediated through its interaction with Mcl-1, which has been identified as a novel mitophagy receptor.[4][5] By promoting the clearance of dysfunctional mitochondria, **Umi-77** has shown therapeutic potential in non-cancerous models, including Alzheimer's disease and renal fibrosis.[5][6]

Mechanism of Action

Umi-77's impact on mitochondrial function is primarily dictated by its direct interaction with Mcl-1, leading to two distinct downstream effects depending on the cellular context and dosage.

Induction of Apoptosis

In cancer cells, **Umi-77** functions as a classic Mcl-1 inhibitor. By binding to Mcl-1 with high affinity, it displaces pro-apoptotic proteins like Bax and Bak.[1] This leads to the activation of Bax and Bak, their oligomerization at the mitochondrial outer membrane, and subsequent MOMP. This results in the release of cytochrome c and Smac from the mitochondrial intermembrane space into the cytosol, activating the caspase cascade and executing apoptosis.[1]

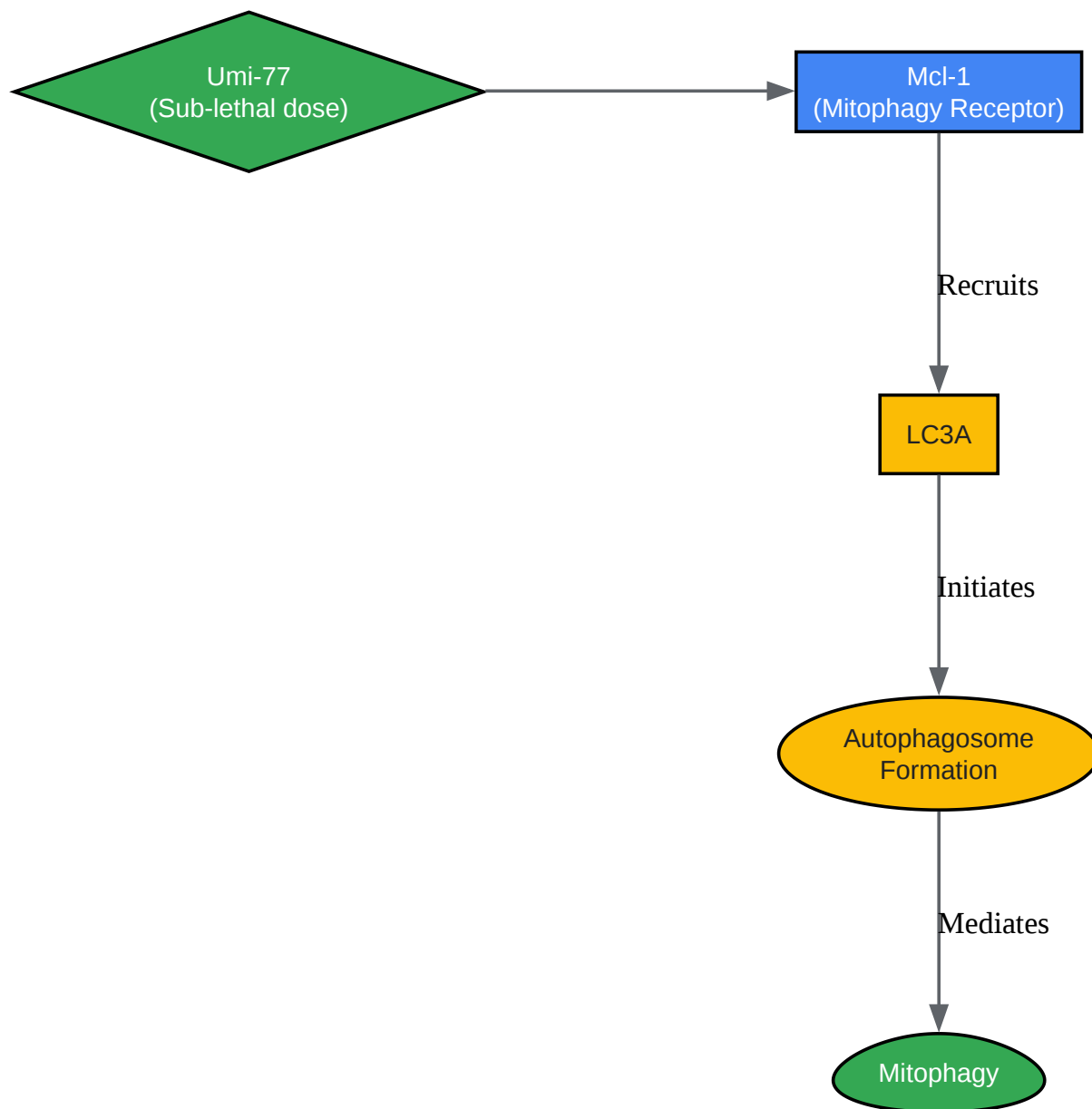


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Umi-77 Induced Apoptotic Pathway.

Activation of Mitophagy

At sub-lethal doses, **Umi-77** induces mitophagy by a novel mechanism. Mcl-1 has been identified as a mitophagy receptor that can directly bind to LC3A, a key protein in autophagosome formation.[4][7] It is proposed that in its basal state, Mcl-1's interaction with other proteins (potentially pro-apoptotic partners) prevents its association with LC3A. By binding to Mcl-1, **Umi-77** induces a conformational change that enhances the Mcl-1/LC3A interaction, thereby recruiting the autophagic machinery to the mitochondria for their selective degradation.[5][7] This process appears to be independent of the well-known PINK1-Parkin pathway of mitophagy.[8]



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Umi-77 Induced Mitophagy Pathway.

Quantitative Data

The following tables summarize the key quantitative parameters of **Umi-77** activity from various studies.

Table 1: Binding Affinity and Selectivity of Umi-77

| Target Protein | Binding Affinity (Ki) | Reference |
|----------------|-----------------------|---|
| Mcl-1 | 490 nM | [1] [9] |
| Bcl-xL | > 10 μ M | [9] |
| Bcl-2 | > 10 μ M | [9] |
| Bcl-w | > 10 μ M | [9] |
| A1/Bfl-1 | > 10 μ M | [9] |

Table 2: In Vitro Anti-proliferative Activity of Umi-77 in Pancreatic Cancer Cell Lines

| Cell Line | IC50 | Reference |
|-----------|--------------|---|
| BxPC-3 | 3.4 μ M | [1] [9] |
| Panc-1 | 4.4 μ M | [1] [9] |
| MiaPaCa-2 | 12.5 μ M | [1] [9] |
| AsPC-1 | 16.1 μ M | [1] [9] |
| Capan-2 | 5.5 μ M | [9] |

Table 3: In Vivo Antitumor Efficacy of Umi-77

| Xenograft Model | Dosage | Route | Outcome | Reference |
|-----------------|----------|-------|-----------------------------|---------------------|
| BxPC-3 | 60 mg/kg | i.v. | 65% tumor growth inhibition | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize the effects of **Umi-77** on mitochondrial function.

Cell Viability Assay (WST-8/MTT)

This assay is used to determine the IC₅₀ values of **Umi-77**.

- **Cell Seeding:** Plate pancreatic cancer cells (e.g., BxPC-3, Panc-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Treat the cells with increasing concentrations of **Umi-77** (e.g., 0.1 to 100 μ M) for 48-72 hours. Include a vehicle control (DMSO).
- **Reagent Addition:** Add WST-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
- **Measurement:** Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT with a reference at 630 nm).
- **Analysis:** Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.^[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies apoptosis.

- **Cell Treatment:** Treat cells with **Umi-77** at the desired concentration (e.g., 5-10 μ M) for a specified time (e.g., 24, 48 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
- **Incubation:** Incubate in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.^[1]

Co-Immunoprecipitation (Co-IP)

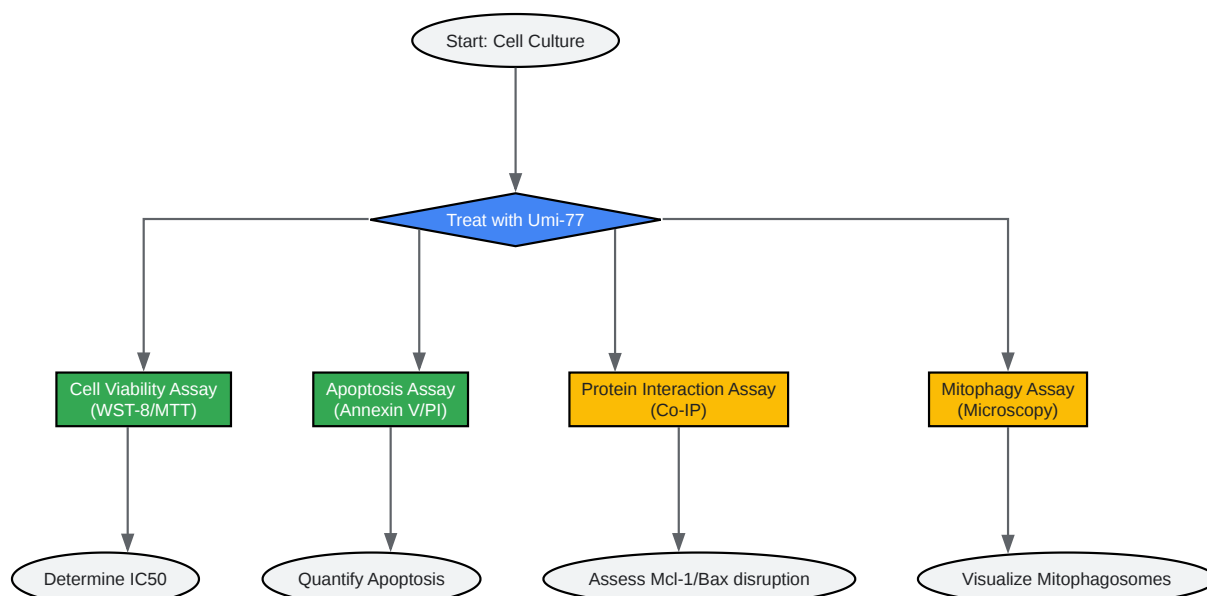
This technique is used to assess the disruption of Mcl-1/Bax or Mcl-1/Bak interactions.

- Cell Lysis: Treat cells with **Umi-77**, then lyse them in a non-denaturing lysis buffer containing protease inhibitors.
- Immunoprecipitation: Incubate the cell lysates with an antibody against Mcl-1 overnight at 4°C with gentle rotation.
- Bead Capture: Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
- Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer, separate them by SDS-PAGE, and perform a Western blot using antibodies against Mcl-1, Bax, or Bak to detect the co-precipitated proteins.[\[1\]](#)

Mitophagy Assessment (Mitochondrial and Lysosomal Co-localization)

This microscopy-based assay visualizes the process of mitophagy.

- Cell Transfection/Staining: Transfect cells with fluorescently tagged markers for mitochondria (e.g., Mito-RFP) and lysosomes (e.g., Lyso-GFP), or use vital dyes like MitoTracker and LysoTracker.
- Treatment: Treat cells with a sub-lethal concentration of **Umi-77** (e.g., 5 μ M) for 12-24 hours. A positive control like CCCP (10 μ M) can be used.
- Imaging: Visualize the cells using a fluorescence or confocal microscope.
- Analysis: Quantify the co-localization of the mitochondrial and lysosomal signals. An increase in co-localization indicates enhanced mitophagy.



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Experimental Workflow for Umi-77 Characterization.

Conclusion

Umi-77 is a versatile chemical probe with a profound and context-dependent impact on mitochondrial function. As a potent Mcl-1 inhibitor, it effectively induces the intrinsic apoptotic pathway in cancer cells. Concurrently, its ability to activate mitophagy at sub-lethal doses opens up new therapeutic avenues for diseases characterized by mitochondrial dysfunction. This guide provides a foundational understanding for researchers and drug developers interested in leveraging the unique properties of **Umi-77** to further explore the intricate roles of mitochondria in health and disease.

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